molecular formula C29H26N2O7 B133521 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde CAS No. 154185-82-7

3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde

Cat. No. B133521
M. Wt: 514.5 g/mol
InChI Key: JSHRBVHKJFJSMK-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde is a synthetic organic compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO) that are involved in the inflammatory response. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) that play a crucial role in the development of various diseases.

Biochemical And Physiological Effects

The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell lines and animal models. The compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell lines and animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde in lab experiments include its potent antioxidant, anti-inflammatory, and anticancer properties. The compound is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.

Future Directions

The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has shown significant potential as a therapeutic agent for various diseases. Future research should focus on the development of novel derivatives of this compound that exhibit improved pharmacological properties such as increased solubility, reduced toxicity, and enhanced bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde involves the reaction of 3,4-dimethoxybenzaldehyde and 2-(3,4-dimethoxyphenyl)-4-oxochromene-6-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product.

Scientific Research Applications

The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The compound has also shown potential as a therapeutic agent for the treatment of various diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

properties

CAS RN

154185-82-7

Product Name

3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde

Molecular Formula

C29H26N2O7

Molecular Weight

514.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde

InChI

InChI=1S/C29H26N2O7/c1-34-25-9-6-18(12-28(25)36-3)22-14-21(30-31(22)16-32)17-5-8-24-20(11-17)23(33)15-27(38-24)19-7-10-26(35-2)29(13-19)37-4/h5-13,15-16,22H,14H2,1-4H3

InChI Key

JSHRBVHKJFJSMK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC)OC

synonyms

1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(3,4-dimethoxyphenyl)-3-(2 -(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)-

Origin of Product

United States

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